5-[3-(dimethylamino)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
2-(3-(dimethylamino)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a benzoyl moiety, and a dihydropyrido-pyrimidinone core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(dimethylamino)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multiple steps. One common method involves the copper-catalyzed chemoselective C–OH bond activation of N-benzoyl cytosine, which provides access to 2-(dimethylamino)pyrimidine derivatives . This process utilizes a copper(II) catalyst and tert-butyl hydroperoxide to promote the selective amination process. The reaction is conducted under aerobic conditions, making it practical and efficient .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the development of cost-effective and environmentally friendly catalysts can further improve the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(dimethylamino)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically conducted under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-(dimethylamino)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(dimethylamino)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dimethylamino-substituted benzoyl derivatives and pyrimidinone-based molecules. Examples include:
Uniqueness
The uniqueness of 2-(3-(dimethylamino)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Biological Activity
The compound 5-[3-(dimethylamino)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one , also known by its IUPAC name and CAS number (2034413-06-2), is a complex organic molecule with potential biological applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique tricyclic structure that incorporates a dimethylamino group and a benzoyl moiety. The molecular formula is C20H20N4O2 with a molecular weight of approximately 348.406 g/mol. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the context of antiviral properties.
Antiviral Activity
A key area of investigation has been its efficacy as an anti-HIV agent:
- Mechanism of Action : The compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which is critical in the treatment of HIV-1 infections. It binds to the reverse transcriptase enzyme, inhibiting viral replication.
- In Vitro Studies : In studies evaluating various analogues of related compounds, certain derivatives showed nanomolar range activity against wild-type HIV-1 and several mutant strains (e.g., K103N, Y181C) with IC50 values below 1 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the compound's structure can enhance its antiviral potency:
- Substituent Variations : Changes in the alkyl substituents at the C-5 and C-6 positions have been shown to significantly alter activity levels against HIV strains .
Case Studies
Several studies have focused on the biological implications of this compound:
- Study on Antiviral Efficacy : A comparative analysis was conducted on multiple analogues derived from 3-dimethylaminopyridinones. Among these, compounds with specific substitutions exhibited superior inhibition profiles compared to established NNRTIs like efavirenz .
- Molecular Modeling Studies : Computational studies have provided insights into the binding modes of this compound within the reverse transcriptase enzyme, suggesting distinct binding orientations that correlate with enhanced activity .
Data Summary Table
Here is a summary table illustrating key findings related to the biological activity of the compound:
Study | Activity | IC50 (µM) | Target | Notes |
---|---|---|---|---|
Study 1 | Anti-HIV | < 1 | HIV-1 RT | Effective against wild-type and mutant strains |
Study 2 | Anti-HIV | Varies | HIV-1 RT | Structural modifications improve efficacy |
Study 3 | Binding Mode | - | HIV-1 RT | Molecular modeling suggests optimal binding configurations |
Properties
IUPAC Name |
5-[3-(dimethylamino)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-22(2)15-7-5-6-14(12-15)19(25)23-11-9-17-16(13-23)20(26)24-10-4-3-8-18(24)21-17/h3-8,10,12H,9,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOGAYVLKJLJKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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